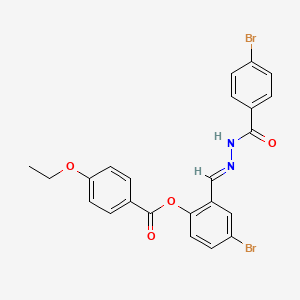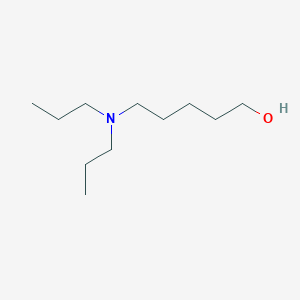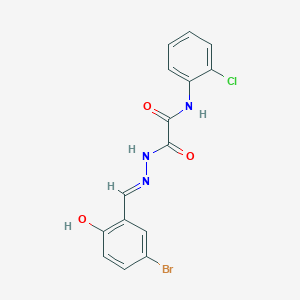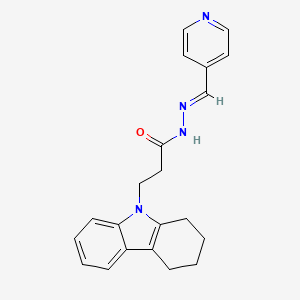
4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C23H18Br2N2O4 and a molecular weight of 546.219 g/mol This compound is characterized by its unique structure, which includes multiple functional groups such as bromine atoms, a carbohydrazonoyl group, and an ethoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate typically involves multiple steps:
Formation of the Carbohydrazonoyl Intermediate: This step involves the reaction of 4-bromobenzoyl chloride with hydrazine hydrate to form 4-bromobenzoyl hydrazide.
Condensation Reaction: The 4-bromobenzoyl hydrazide is then reacted with 4-bromo-2-formylphenyl 4-ethoxybenzoate under acidic conditions to form the target compound.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, scaling up for industrial production would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The carbohydrazonoyl group can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with different substituents replacing the bromine atoms.
Oxidation: Oxidized forms of the carbohydrazonoyl group.
Reduction: Reduced forms of the carbohydrazonoyl group.
Hydrolysis: 4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl 4-hydroxybenzoate.
Scientific Research Applications
4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate depends on its interaction with specific molecular targets. The compound’s bromine atoms and carbohydrazonoyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-(2-bromobenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
- 4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl benzoate
- 4-Bromo-2-(2-((4-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research.
Properties
CAS No. |
765276-37-7 |
|---|---|
Molecular Formula |
C23H18Br2N2O4 |
Molecular Weight |
546.2 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C23H18Br2N2O4/c1-2-30-20-10-5-16(6-11-20)23(29)31-21-12-9-19(25)13-17(21)14-26-27-22(28)15-3-7-18(24)8-4-15/h3-14H,2H2,1H3,(H,27,28)/b26-14+ |
InChI Key |
OZBPQOKXZLUUKL-VULFUBBASA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12013712.png)
![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B12013719.png)
![N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12013726.png)
![2-(cyclohexylamino)-3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12013732.png)

![(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013741.png)


![2-(1H-Benzo[d]imidazol-2-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B12013764.png)
![ethyl 5-[(E)-2-(2-methoxyphenyl)ethenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12013768.png)



![N'-[(E)-(4-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12013796.png)
